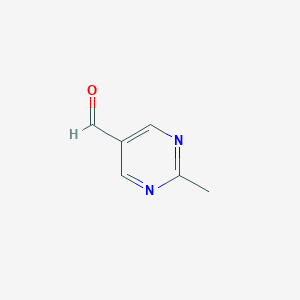

2-Methylpyrimidine-5-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-7-2-6(4-9)3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBONYUNKRDIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390282 | |

| Record name | 2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-33-2 | |

| Record name | 2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methylpyrimidine-5-carbaldehyde (CAS No. 90905-33-2) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity, stemming from the pyrimidine core and the aldehyde functional group, make it a valuable precursor for a diverse range of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and applications, with a particular focus on its role as an intermediate in the development of novel therapeutic agents.

Core Properties and Specifications

This compound is a stable, solid compound under standard conditions, presenting as a pale yellow solid.[1] Its structure combines an electron-deficient pyrimidine ring with a reactive aldehyde group, a combination that defines its synthetic utility.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1, compiled from commercial supplier technical data sheets.[2]

| Property | Value | Reference(s) |

| CAS Number | 90905-33-2 | |

| Molecular Formula | C₆H₆N₂O | |

| Molecular Weight | 122.13 g/mol | |

| Appearance | Solid; Pale Yellow Solid | [1] |

| Melting Point | 68-69 °C | |

| Boiling Point | 213.7 ± 13.0 °C at 760 mmHg | |

| Purity | ≥97% (Typical) | [2] |

| InChI Key | IJBONYUNKRDIFC-UHFFFAOYSA-N | |

| SMILES | Cc1ncc(C=O)cn1 |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While publicly accessible, peer-reviewed experimental spectra are limited, data from suppliers and spectral databases provide the basis for characterization.[3]

Predicted ¹H NMR (Proton NMR) Data:

-

Aldehyde Proton (CHO): A singlet expected in the downfield region, typically ~9.9-10.1 ppm.

-

Pyrimidine Protons (C4-H, C6-H): Two singlets expected in the aromatic region, ~8.8-9.2 ppm.

-

Methyl Protons (CH₃): A singlet expected further upfield, ~2.7-2.9 ppm.

Predicted ¹³C NMR (Carbon NMR) Data:

-

Carbonyl Carbon (C=O): Expected around 190-195 ppm.

-

Pyrimidine Carbons (C2, C4, C5, C6): Expected in the 120-170 ppm range.

-

Methyl Carbon (CH₃): Expected around 20-25 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, characteristic absorption band is expected around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step sequence involving the construction of the pyrimidine ring followed by the introduction or unmasking of the aldehyde functionality. A common and industrially relevant strategy is the condensation of a three-carbon dielectrophile with acetamidine.

Synthetic Pathway Overview

A plausible and widely utilized approach for constructing the 2-methylpyrimidine core involves the reaction of acetamidine with a suitable 1,3-dicarbonyl equivalent or a related synthon. The formyl group at the C5 position is often introduced via a Vilsmeier-Haack type reaction or by the oxidation of a hydroxymethyl or methyl group precursor.

Caption: Generalized synthetic pathway for this compound.

Exemplary Synthesis Protocol

Step 1: Synthesis of the Pyrimidine Core

-

Reaction Setup: To a stirred solution of acetamidine hydrochloride (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 eq).

-

Condensation: Add a 1,3-dielectrophile, such as 3-(dimethylamino)acrolein (1.0 eq), to the reaction mixture.

-

Reaction Execution: Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, neutralize with a weak acid, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 2-methylpyrimidine.

Step 2: Formylation of 2-Methylpyrimidine

-

Vilsmeier Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq).

-

Reaction Setup: Dissolve the 2-methylpyrimidine (1.0 eq) from Step 1 in DMF and cool in an ice bath.

-

Formylation: Add the prepared Vilsmeier reagent dropwise to the pyrimidine solution. After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Hydrolysis & Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize with an aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the pyrimidine ring can participate in various transformations.

Caption: Key reaction pathways for the derivatization of the aldehyde group.

Reactions of the Aldehyde Group

-

Reductive Amination: This is one of the most powerful reactions for introducing diversity. The aldehyde readily condenses with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This reaction is fundamental in library synthesis for drug discovery.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into an alkene, enabling chain extension and the introduction of varied lipophilic or functionalized side chains.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex carbon skeletons.

-

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, 2-Methyl-5-pyrimidinemethanol, using reducing agents like sodium borohydride (NaBH₄).[5] This alcohol can then be used in further functionalization, such as ether or ester formation.

Representative Protocol: Reductive Amination

This protocol is a self-validating system widely used in medicinal chemistry for its high efficiency and broad substrate scope.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or ethyl acetate (EtOAc).

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred reaction mixture. The mild acidity of this reagent often obviates the need for an additional acid catalyst.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the starting aldehyde by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Applications in Drug Discovery

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6] this compound serves as a key intermediate for synthesizing derivatives that target a wide range of biological systems. While specific examples citing this exact starting material in late-stage clinical candidates are proprietary, its utility can be understood through its application in building molecules for key target classes.

-

Kinase Inhibitors: The pyrimidine core is a common hinge-binding motif in many kinase inhibitors. The C5-aldehyde allows for the elaboration of side chains that can occupy the solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.

-

GPCR Modulators: Derivatives can be synthesized to interact with G-protein coupled receptors, where the substituents introduced via the aldehyde can modulate ligand-receptor interactions.

-

Enzyme Inhibitors: The scaffold is used to develop inhibitors for enzymes like phosphodiesterases (PDEs). For instance, pyrimidine derivatives have been investigated as PDE4 inhibitors for treating inflammatory diseases.

-

Antineoplastic Agents: Many anticancer drugs feature a pyrimidine core. This building block is valuable for creating libraries of compounds to screen for activity against various cancer cell lines, such as those targeting mutated forms of the epidermal growth factor receptor (EGFR).

Caption: Role of this compound in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

GHS Hazard Information

| Hazard | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[2]

-

In case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined reactivity, centered on the versatile aldehyde group, allows for the systematic and efficient generation of diverse chemical libraries. The stability and prevalence of the 2-methylpyrimidine core in bioactive molecules underscore its importance as a foundational scaffold for discovering next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the laboratory.

References

- 1. This compound, CasNo.90905-33-2 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]

- 2. This compound | 90905-33-2 [sigmaaldrich.com]

- 3. This compound(90905-33-2) 1H NMR spectrum [chemicalbook.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. 2-Methyl-5-pyrimidinemethanol | 2239-83-0 [amp.chemicalbook.com]

- 6. jsscacs.edu.in [jsscacs.edu.in]

2-Methylpyrimidine-5-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Methylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 90905-33-2), a key heterocyclic building block. We will delve into its fundamental molecular properties, discuss synthetic considerations, outline methods for its characterization, and explore its potential applications, particularly within the realm of medicinal chemistry and drug discovery. The information is curated to provide not just data, but also the scientific context necessary for its effective use in a research and development setting.

Core Molecular Profile

This compound is a substituted pyrimidine featuring a methyl group at the 2-position and a reactive aldehyde at the 5-position. This unique arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures.

Key Identifiers and Physicochemical Properties

The fundamental properties of a compound are critical for experimental design, dictating everything from solvent choice to reaction setup and purification strategy. The data below is consolidated from various chemical suppliers and databases.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-methyl-5-pyrimidinecarbaldehyde | |

| CAS Number | 90905-33-2 | [1][2] |

| Molecular Formula | C₆H₆N₂O | [1][3][4] |

| Molecular Weight | 122.13 g/mol | |

| InChI Key | IJBONYUNKRDIFC-UHFFFAOYSA-N | [1] |

| Appearance | Solid | [1] |

| Melting Point | 68-69°C | |

| Boiling Point | ~214-220°C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [1] |

The aldehyde functional group is susceptible to oxidation. Therefore, proper storage is paramount to maintaining the compound's integrity.

| Storage Recommendation | Rationale |

| Temperature | 2-8°C, or freezer |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) |

| Light | Protect from light |

Synthesis and Quality Control

The utility of a building block is intrinsically linked to its accessibility and purity. While multiple synthetic routes may exist, a common strategy involves the construction of the pyrimidine ring from acyclic precursors.

General Synthetic Workflow

The synthesis of substituted pyrimidines often relies on the condensation of a 1,3-dielectrophile with an amidine. For this compound, precursors such as acetimidamide could serve as the C2-methyl and nitrogen source.[5] The aldehyde functionality can be introduced via various methods, either during the ring formation or by functionalizing a pre-formed pyrimidine ring.

A generalized workflow for obtaining and validating this reagent is crucial for reproducible research.

Caption: Generalized workflow for synthesis and quality control.

Spectroscopic Characterization: A Self-Validating Protocol

Trustworthiness in research starts with confirming the identity and purity of your starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on its structure, the following signals are expected:

| Chemical Shift (δ) ppm (approx.) | Proton Assignment | Expected Multiplicity |

| 9.9 - 10.1 | Aldehyde (-CHO) | Singlet (s) |

| 8.9 - 9.1 | Pyrimidine Ring Protons | Singlet (s) or Doublet (d) |

| 2.7 - 2.9 | Methyl (-CH₃) | Singlet (s) |

The presence of these signals in the correct integration ratio (1:2:3) provides strong evidence for the compound's identity. The absence of significant impurity peaks confirms its purity. Further confirmation via Mass Spectrometry (MS) to verify the molecular weight and HPLC to assess purity is standard practice in a drug development setting. Spectral data for this compound is publicly available for comparison.

Applications in Drug Development and Chemical Synthesis

The true value of this compound lies in the reactivity of its aldehyde group, which serves as a versatile chemical handle for diversification. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. This compound is therefore an excellent starting point for generating libraries of novel pyrimidine derivatives.

While specific applications for this exact molecule are proprietary or in early-stage research, its close analog, 2-(Ethylthio)pyrimidine-5-carbaldehyde, is used in synthesizing pharmaceuticals for neurological disorders and in developing agrochemicals.[6] This strongly suggests that the 2-methyl variant is a valuable intermediate for similar discovery programs.

Key Chemical Transformations

The aldehyde group is a gateway to a vast array of other functional groups, enabling rapid lead optimization in a drug discovery campaign.

Caption: Key synthetic transformations of the aldehyde group.

These reactions are fundamental in medicinal chemistry:

-

Reductive Amination: The most common method for installing amine groups, which are critical for modulating solubility and forming interactions with biological targets.

-

Reduction: Conversion to the corresponding alcohol can provide an alternative hydrogen-bond donor or a site for further functionalization.

-

Oxidation: Formation of a carboxylic acid introduces a key acidic group for salt formation or for engaging with specific receptor sites.

-

Wittig Reaction: Creates carbon-carbon bonds, allowing for the extension of the molecular scaffold and exploration of new vector space.

Safety, Handling, and Storage

Scientific integrity includes a commitment to safety. This compound is classified as a hazardous substance and must be handled accordingly.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Key Precautionary Statements |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7]H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield as described by OSHA regulations.[8]

-

Dispensing: As a solid, avoid generating dust during transfer.[8] Use appropriate tools (spatulas) and weigh the material carefully.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not release into the environment.[8]

References

- 1. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound (90905-33-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. This compound | C6H6N2O | CID 3160970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:90905-33-2 | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methylpyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylpyrimidine-5-carbaldehyde (CAS No: 90905-33-2), a key heterocyclic building block in medicinal and agricultural chemistry. In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted spectroscopic data with established principles of structural elucidation. It serves as an in-depth reference for researchers, scientists, and drug development professionals, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for acquiring high-quality spectroscopic data for this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance. Pyrimidine derivatives are core scaffolds in numerous pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The aldehyde functional group at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures through reactions such as condensations, Wittig reactions, and reductive aminations. Its structural congeners, various pyrimidine-5-carbaldehyde derivatives, are actively investigated as key intermediates in the development of novel therapeutics, including kinase inhibitors for neurodegenerative diseases and bone anabolic agents. Understanding the precise spectroscopic signature of this compound is therefore fundamental for reaction monitoring, quality control, and the unambiguous characterization of its downstream products in drug discovery and development pipelines.

Molecular Structure and Predicted Spectroscopic Summary

The structural attributes of this compound are directly correlated to its spectroscopic output. The molecule consists of a pyrimidine ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | --INVALID-LINK-- |

| Molecular Weight | 122.13 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 68-69 °C | --INVALID-LINK-- |

Below is a summary of the predicted key spectroscopic data, which will be elaborated upon in the subsequent sections.

| Technique | Key Predicted Data |

| ¹H NMR | Aldehyde proton (CHO) ~9.9-10.1 ppm; Pyrimidine protons (H-4, H-6) ~9.0-9.2 ppm; Methyl protons (CH₃) ~2.7-2.9 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) ~190-195 ppm; Pyrimidine carbons (C-2, C-4, C-6) ~155-170 ppm; Pyrimidine carbon (C-5) ~130-135 ppm; Methyl carbon (CH₃) ~20-25 ppm. |

| IR (Infrared) | C=O stretch ~1700-1720 cm⁻¹; C-H (aldehyde) stretch ~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹; Aromatic C=N/C=C stretches ~1550-1600 cm⁻¹. |

| MS (Mass Spec.) | Molecular Ion [M]⁺• at m/z = 122; Key fragment from loss of CO at m/z = 94. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to show three distinct signals corresponding to the three types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.9 - 10.1 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| 9.0 - 9.2 | Singlet (s) | 2H | H-4, H-6 | Protons on the electron-deficient pyrimidine ring are significantly deshielded. Due to the symmetry plane through the C2-C5 axis, H-4 and H-6 are chemically equivalent. |

| 2.7 - 2.9 | Singlet (s) | 3H | CH₃ | The methyl protons are attached to the pyrimidine ring, resulting in a downfield shift compared to a typical aliphatic methyl group. |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment. The pyrimidine ring is electron-withdrawing, causing the attached protons (H-4, H-6) to resonate at a high chemical shift. The aldehyde proton is even further downfield due to the strong deshielding effect of the carbonyl group. The methyl group is also influenced by the aromatic ring system. The absence of adjacent protons for each group leads to the prediction of singlet multiplicities for all signals.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 190 - 195 | C=O | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region. |

| 165 - 170 | C-2 | The carbon atom situated between two nitrogen atoms in the pyrimidine ring is expected to be significantly deshielded. |

| 155 - 160 | C-4, C-6 | These equivalent carbons are adjacent to nitrogen atoms and are part of the aromatic system, leading to a downfield chemical shift. |

| 130 - 135 | C-5 | This carbon is attached to the aldehyde group and is part of the pyrimidine ring. |

| 20 - 25 | CH₃ | The methyl carbon is in a typical range for a methyl group attached to an aromatic system. |

Expert Insight: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be invaluable in confirming these assignments. A DEPT-135 experiment would show positive signals for the CH and CH₃ carbons, and no signal for the quaternary carbons (C-2, C-5) and the carbonyl carbon. A DEPT-90 experiment would only show signals for the CH carbons (C-4, C-6).

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set an appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Optionally, run DEPT-90 and DEPT-135 experiments to aid in peak assignment.

-

References

An In-depth Technical Guide to 2-Methyl-5-pyrimidinecarbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-methyl-5-pyrimidinecarbaldehyde, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physical and chemical properties, explore synthetic and analytical methodologies, and discuss its role as a versatile building block in the creation of complex, biologically active molecules. This document is intended to serve as a practical resource for scientists, offering both foundational knowledge and actionable protocols.

Molecular Structure and Physicochemical Properties

2-Methyl-5-pyrimidinecarbaldehyde is a member of the pyrimidine family, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids (as cytosine, thymine, and uracil). The presence of an aldehyde group at the 5-position and a methyl group at the 2-position imparts a unique reactivity profile, making it a valuable synthon in organic synthesis.

Structure:

Navigating the Solubility Landscape of 2-Methylpyrimidine-5-carbaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylpyrimidine-5-carbaldehyde, a key building block in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, formulation development, and bioavailability, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a summary of known solubility data, predictive insights based on physicochemical properties, and a detailed, self-validating experimental protocol for determining solubility in common laboratory solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Introduction: The Central Role of Solubility

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a prevalent scaffold in a multitude of bioactive molecules, and the reactive aldehyde functionality serves as a versatile handle for further chemical transformations. The efficiency of these transformations, the ease of purification, and the ultimate formulation of any derivative are all profoundly influenced by the solubility of this starting material. An in-depth understanding of its behavior in various solvent systems is, therefore, not merely academic but a prerequisite for successful research and development.

This guide moves beyond a simple tabulation of data to explain the underlying principles governing the solubility of this molecule. We will explore how its structural features dictate its interactions with different solvents and provide a robust framework for predicting and experimentally verifying its solubility.

Physicochemical Properties and Theoretical Solubility Profile

To understand the solubility of this compound, we must first consider its molecular structure and key physicochemical parameters.

Molecular Structure:

-

Pyrimidine Ring: The presence of two nitrogen atoms in the aromatic ring introduces polarity and the potential for hydrogen bonding.

-

Aldehyde Group: The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Methyl Group: This is a non-polar, hydrophobic moiety.

A key predictor of a compound's solubility is its octanol-water partition coefficient (LogP). For this compound, the predicted LogP value is -0.09 . A LogP value close to zero suggests that the compound has a balanced affinity for both polar (aqueous) and non-polar (organic) environments, indicating it is relatively hydrophilic.

The general principle of "like dissolves like" provides a foundational framework for predicting solubility. Solvents with similar polarity to the solute are more likely to be effective. Given the presence of polar functional groups (pyrimidine nitrogens, aldehyde carbonyl) and a relatively low LogP, we can anticipate that this compound will exhibit favorable solubility in polar solvents.

Known Solubility Data for this compound

| Solvent | Type | Reported Solubility | Citation |

| Water | Polar Protic | Predicted: 20420.5 mg/L | [1] |

| Methanol | Polar Protic | Soluble (Qualitative) | [2][3] |

| Chloroform | Polar Aprotic | Soluble (Qualitative) | [2][3] |

This limited dataset confirms the theoretical expectation of solubility in polar solvents. The predicted high water solubility is consistent with the compound's hydrophilic character, as suggested by its LogP value.

Experimental Determination of Solubility: A Validated Protocol

In the absence of extensive published data, a direct experimental determination of solubility is often necessary. The following protocol outlines a robust and self-validating method for quantifying the solubility of this compound in various laboratory solvents.

Principle of the Isothermal Shake-Flask Method

This method, a gold standard for solubility determination, involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Experimental Workflow Diagram

References

A Comprehensive Technical Guide to 2-Methylpyrimidine-5-carbaldehyde for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Methylpyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and agrochemical synthesis. We will explore its commercial availability, critical quality control parameters, and its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering this versatile molecule for their synthetic endeavors.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the CAS number 90905-33-2, is a heterocyclic aldehyde that has garnered significant interest in the scientific community. Its pyrimidine core is a prevalent scaffold in a vast array of biologically active compounds, including established drugs and developmental candidates.[1][2] The presence of both a reactive aldehyde group and a privileged pyrimidine ring system makes it a valuable starting material for the synthesis of more complex molecules.[3][4][5] Its derivatives have shown promise in a range of therapeutic areas, from oncology to infectious diseases, as well as in the development of modern agrochemicals.[3][4]

Commercial Availability and Supplier Evaluation

A steady and reliable supply of high-quality starting materials is paramount for any research and development program. This compound is available from a variety of commercial suppliers. However, purity, cost, and availability can vary significantly.

Leading Commercial Suppliers

The following table provides a comparative overview of some of the prominent suppliers of this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Typical Purity | Available Quantities | Indicative Pricing |

| Sigma-Aldrich | ≥97%[6] | Gram to multi-gram scale | Inquire for current pricing[6] |

| CymitQuimica | 97%[7] | 250mg, 1g, 5g, 10g, 25g[7] | €13.00/250mg to €358.00/25g[7] |

| AbacipharmTech | 97%[8] | 5g, 10g, 25g[8] | $156.22/5g to $618.25/25g |

| Chemsrc | 97.0% | 100mg, 250mg, 1g, 5g | ¥116.0/100mg to ¥1336.0/5g[4] |

The Critical Importance of Supplier Validation

Selecting a supplier should not be based on price alone. The quality and consistency of the supplied material are of utmost importance to ensure the reproducibility of experimental results. A thorough evaluation of a potential supplier is a critical step.

The Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical. When evaluating a CoA for this compound, researchers should pay close attention to the following:

-

Identity Confirmation: This is typically verified by techniques such as ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the known structure of the molecule.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. The CoA should clearly state the purity value and the method used.

-

Water Content: Karl Fischer titration is the standard method for determining the water content. Excessive water can interfere with certain chemical reactions.

-

Residual Solvents: Gas Chromatography (GC) is often used to identify and quantify any residual solvents from the synthesis and purification process.

-

Elemental Analysis: This provides the percentage composition of elements (C, H, N) and is a fundamental confirmation of the compound's empirical formula.

The Safety Data Sheet is a crucial document that provides comprehensive information about the potential hazards of a chemical and how to handle it safely.[9][10] For this compound, the SDS will include:

-

Hazards Identification: This section will detail the potential health effects, such as skin and eye irritation, and any respiratory hazards.[9][11] Hazard statements (H-statements) like H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) are common for this type of compound.[11]

-

First-Aid Measures: This provides essential information on what to do in case of accidental exposure.

-

Handling and Storage: This section outlines the recommended storage conditions, such as temperature and inert atmosphere, to maintain the stability and purity of the compound.[6] For this compound, storage at 4°C under a nitrogen atmosphere is often recommended.[6]

-

Personal Protective Equipment (PPE): This specifies the necessary protective gear, such as gloves, safety glasses, and lab coats, to be worn when handling the chemical.[9][10]

The following diagram illustrates a logical workflow for the evaluation of a commercial supplier of this compound.

Caption: A workflow diagram for the systematic evaluation of commercial chemical suppliers.

Quality Control and Analytical Protocols

Independent verification of the quality of a purchased chemical is a cornerstone of good laboratory practice. This section provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

HPLC Method for Purity Determination

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

Filter both solvents through a 0.45 µm filter and degas before use.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (A UV scan of the compound should be performed to determine the optimal wavelength).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Synthetic Utility and Applications in Drug Discovery

The true value of this compound lies in its synthetic versatility. The aldehyde functional group serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Key Chemical Transformations

The aldehyde group can readily undergo reactions such as:

-

Reductive Amination: To introduce substituted amino groups.

-

Wittig Reaction: To form alkenes.

-

Grignard and Organolithium Additions: To create secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.

The following diagram illustrates a common synthetic transformation of this compound, a reductive amination reaction.

Caption: A schematic of the reductive amination of this compound.

Role in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[1][2] this compound serves as a valuable starting material for the synthesis of pyrimidine-based compounds with a wide range of biological activities, including but not limited to:

-

Anticancer Agents: Many kinase inhibitors and other targeted cancer therapeutics feature a pyrimidine core.

-

Antiviral Drugs: Pyrimidine nucleoside analogs are a well-established class of antiviral agents.

-

Central Nervous System (CNS) Active Compounds: The pyrimidine scaffold is found in various drugs targeting CNS disorders.

The ability to readily modify the 5-position of the pyrimidine ring via the carbaldehyde group allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

This compound is a commercially available and synthetically versatile building block that holds significant potential for researchers in drug discovery and agrochemical development. A thorough understanding of its commercial landscape, coupled with robust in-house quality control, is essential for its successful application. The reactivity of its aldehyde functional group provides a gateway to a diverse array of more complex pyrimidine derivatives, making it a valuable tool in the synthesis of novel and potentially therapeutic molecules. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox cannot be overstated.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS#:90905-33-2 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 90905-33-2 [sigmaaldrich.com]

- 7. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. chemical-label.com [chemical-label.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity Analysis of Commercial 2-Methylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyrimidine-5-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active molecules. Its chemical structure, featuring a reactive aldehyde group on a pyrimidine scaffold, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, storage, and handling. Ensuring the purity of this starting material is not merely a quality control measure; it is a fundamental prerequisite for the synthesis of safe and effective pharmaceuticals. This technical guide provides a comprehensive framework for the purity analysis of commercial this compound, detailing a multi-faceted analytical approach rooted in established scientific principles and regulatory expectations. We will explore the identification of potential impurities, robust analytical methodologies for their detection and quantification, and the critical role of forced degradation studies in developing a stability-indicating purity profile.

The Imperative of Purity: Why Rigorous Analysis of this compound is Non-Negotiable

The journey of a drug from a laboratory concept to a patient's bedside is paved with exacting standards, and it begins with the quality of the starting materials. For a compound like this compound, which is often a cornerstone of a multi-step synthesis, the presence of even minute quantities of impurities can have a cascading effect. These impurities can lead to:

-

Formation of Unwanted Byproducts: Impurities can react with downstream reagents, leading to the formation of novel, and potentially toxic, chemical entities in the final active pharmaceutical ingredient (API).

-

Reduced Yields and Inefficient Reactions: The presence of extraneous materials can interfere with reaction kinetics and equilibria, resulting in lower yields and increased manufacturing costs.

-

Compromised API Stability: Impurities can act as catalysts for the degradation of the final drug substance, shortening its shelf life and potentially rendering it ineffective or harmful.

-

Regulatory Scrutiny and Delays: Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances. A failure to adequately assess the purity of starting materials can lead to significant delays in the drug approval process.

Therefore, a robust and well-validated analytical strategy for assessing the purity of this compound is an indispensable component of any drug development program that utilizes this key intermediate.

Unmasking the Unseen: Potential Impurities in this compound

A thorough understanding of the synthetic route used to manufacture this compound is the first step in predicting the likely impurities. A common synthetic pathway involves the condensation of an appropriate three-carbon aldehyde equivalent with acetamidine.[1]

Based on this and other potential synthetic variations, we can anticipate several classes of impurities:

-

Starting Material Residues: Unreacted starting materials, such as acetamidine or precursors to the aldehyde functionality, may persist in the final product.

-

Side-Reaction Products: Competing reaction pathways can lead to the formation of isomeric pyrimidines or other heterocyclic byproducts.

-

Over-Oxidation or Reduction Products: The aldehyde group is susceptible to both oxidation to a carboxylic acid (2-Methylpyrimidine-5-carboxylic acid) and reduction to an alcohol ( (2-methylpyrimidin-5-yl)methanol).

-

Degradation Products: The compound's stability can be compromised by factors such as heat, light, moisture, and pH extremes, leading to the formation of various degradants.

A proactive approach to identifying these potential impurities is crucial for developing analytical methods with the required specificity.

The Analytical Arsenal: A Multi-Modal Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of this compound necessitates a combination of chromatographic and spectroscopic methods.

The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for moderately polar organic molecules like this compound. A well-developed stability-indicating HPLC method can separate the main component from its impurities, allowing for their accurate quantification.[2][3][4]

Objective: To develop and validate an RP-HPLC method for the quantification of this compound and the separation of its potential impurities and degradation products.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., Phenomenex, Waters Symmetry), 250 mm x 4.6 mm, 5 µm | C18 stationary phases provide excellent retention and resolution for a wide range of small organic molecules.[2][3] |

| Mobile Phase | A: Water; B: Methanol (or Acetonitrile) | A simple, versatile mobile phase system. The gradient can be optimized for optimal separation. |

| Gradient | Start with a higher percentage of A, gradually increasing B. A starting point could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes. | A gradient elution is necessary to elute both polar and non-polar impurities that may be present. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[2][3] |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 225 nm | Pyrimidine derivatives typically exhibit strong UV absorbance in this region. A PDA detector should be used to assess peak purity and identify the optimal wavelength.[2] |

| Injection Volume | 10 µL | A standard injection volume, which can be adjusted based on sample concentration and detector sensitivity. |

| Diluent | Mobile Phase (initial conditions) or a mixture of Water and Methanol/Acetonitrile | The sample should be fully dissolved in a solvent that is compatible with the mobile phase. |

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Probing Volatility and Mass: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, which is invaluable for the identification of unknown impurities.

Objective: To identify volatile and semi-volatile impurities in this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

GC-MS Conditions (Starting Point):

| Parameter | Recommended Condition | Rationale |

| Column | Non-polar capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness | A standard, robust column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |

| Injection Mode | Split or Splitless, depending on the expected concentration of impurities. | Split injection is suitable for major components, while splitless is used for trace analysis. |

| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that can be optimized to improve the separation of specific impurities. |

| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes between the GC and the MS. |

| Ion Source Temperature | 230 °C | A standard ion source temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A hard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-400 | A suitable mass range to capture the molecular ion and fragments of the target compound and its likely impurities. |

Data Analysis: The resulting mass spectra of unknown peaks can be compared to spectral libraries (e.g., NIST, Wiley) for tentative identification. The fragmentation patterns can also be interpreted to deduce the structures of novel impurities.

The Fingerprint of the Molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the identity of this compound and for characterizing the structure of any significant impurities that can be isolated.

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO), typically in the range of 9-10 ppm.

-

Two singlets or doublets for the pyrimidine ring protons.

-

A singlet for the methyl group (CH₃) protons, typically in the range of 2-3 ppm.[2]

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon, typically in the range of 180-200 ppm.

-

Signals for the pyrimidine ring carbons.

-

A signal for the methyl carbon.

-

Any significant deviation from the expected spectrum or the presence of additional signals would indicate the presence of impurities.

Putting the Compound to the Test: The Critical Role of Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than those encountered during accelerated stability testing.[5][6] The goal is not to completely destroy the molecule but to induce a level of degradation (typically 5-20%) that allows for the identification of potential degradation products and the development of a stability-indicating analytical method.[6][7][8]

Workflow for Forced Degradation Studies

Caption: Forced degradation workflow for this compound.

Key Considerations for Forced Degradation Studies:

-

Acid/Base Hydrolysis: The aldehyde functionality may be susceptible to hydrolysis or other acid/base-catalyzed reactions.

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid.

-

Thermal Stress: High temperatures can induce decomposition.

-

Photostability: Exposure to light, as per ICH Q1B guidelines, is necessary to assess for any light-induced degradation.

-

Mass Balance: A critical aspect of forced degradation studies is to ensure that the sum of the assay value of the main peak and the levels of all impurities and degradation products is close to 100%. This demonstrates that all significant degradation products are being detected.[6]

Data Presentation and Interpretation: Building a Comprehensive Purity Profile

The data generated from the various analytical techniques should be collated and presented in a clear and concise manner.

Table 1: Summary of Analytical Techniques for Purity Analysis

| Analytical Technique | Purpose | Key Information Obtained |

| RP-HPLC | Quantification of the main component and known impurities. | Purity value (e.g., % area), retention times of impurities. |

| GC-MS | Identification of volatile and semi-volatile impurities. | Tentative identification of impurities through library matching and spectral interpretation. |

| ¹H and ¹³C NMR | Structural confirmation of the main component and characterization of isolated impurities. | Chemical shifts, coupling constants, and structural connectivity. |

| LC-MS | Identification and characterization of degradation products. | Molecular weights and fragmentation patterns of degradants. |

Conclusion: A Commitment to Quality

The purity analysis of this compound is a multi-faceted endeavor that requires a deep understanding of its chemistry, potential impurities, and the application of a suite of orthogonal analytical techniques. By implementing a robust analytical strategy that includes a validated stability-indicating HPLC method, GC-MS for volatile impurity profiling, NMR for structural confirmation, and comprehensive forced degradation studies, researchers and drug development professionals can ensure the quality and consistency of this critical starting material. This commitment to analytical excellence is not just a regulatory requirement; it is a scientific imperative that underpins the development of safe and effective medicines.

References

- 1. This compound | CAS#:90905-33-2 | Chemsrc [chemsrc.com]

- 2. This compound(90905-33-2) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. jetir.org [jetir.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. pharmatutor.org [pharmatutor.org]

- 8. biomedres.us [biomedres.us]

An In-Depth Technical Guide to the Structural Elucidation of 2-Methylpyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive, multi-technique framework for the structural elucidation of 2-Methylpyrimidine-5-carbaldehyde (C₆H₆N₂O), a key heterocyclic building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a detailed, field-proven rationale for the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. We present validated, step-by-step protocols for each analytical technique, grounded in established best practices. The causality behind experimental choices is explained, ensuring a trustworthy and self-validating analytical workflow. Data interpretation is supported by predictive analysis based on established spectroscopic principles and comparative data from closely related pyrimidine analogues. This guide is intended to serve as an authoritative reference for the unambiguous characterization of this and similar heterocyclic aldehydes.

Introduction and Molecular Overview

This compound is a substituted pyrimidine, a heterocyclic aromatic ring containing two nitrogen atoms. The presence of a reactive aldehyde group and a methyl group on the pyrimidine core makes it a versatile intermediate for the synthesis of more complex molecules.[1] Its precise chemical structure, molecular weight of 122.13 g/mol , and physical properties such as a melting point of 68-69°C are foundational to its application.[2][3] Unambiguous confirmation of its structure is a critical first step in any research or development pipeline, ensuring the integrity of subsequent synthetic steps and the validity of biological or material science data.

The elucidation process is not a singular experiment but a logical workflow, integrating orthogonal analytical techniques to build a conclusive structural assignment. Each technique provides a unique piece of the molecular puzzle, and their combined interpretation provides the confidence required for scientific rigor.

The Elucidation Workflow: A Multi-Pronged Approach

The structural confirmation of this compound relies on the synergistic application of three core spectroscopic techniques. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies the key functional groups, and NMR spectroscopy maps the precise connectivity of atoms within the molecule.

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: Defining the Molecular Formula and Fragmentation

Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of a molecule. For a compound like this compound, both low-resolution (for nominal mass and fragmentation) and high-resolution (for exact mass) techniques are employed.

Experimental Protocol: GC-MS with Electron Ionization (EI)

The use of Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is ideal for volatile, thermally stable compounds like the target molecule.[4] Electron Ionization (EI) is a "hard" ionization technique that provides valuable structural information through reproducible fragmentation patterns.[3]

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of 10-20 µg/mL.

2. Instrumentation & Parameters:

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Quadrupole or Ion Trap Analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

Data Interpretation: Predicted Mass Spectrum

The EI mass spectrum is expected to provide two key pieces of information: the molecular ion peak (M⁺˙) and a characteristic fragmentation pattern.

-

Molecular Ion (M⁺˙): The molecular formula C₆H₆N₂O gives a nominal molecular weight of 122 g/mol . A prominent peak at m/z 122 is expected, corresponding to the intact molecule with one electron removed. The presence of two nitrogen atoms dictates that this will be an even-numbered m/z value, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways: Aldehydes and aromatic rings exhibit predictable fragmentation patterns.[5][6] The primary fragmentations anticipated for this compound are:

-

Loss of H˙ (M-1): Alpha-cleavage of the hydrogen atom from the aldehyde group is a common pathway for aldehydes, which would yield a stable acylium ion at m/z 121 . This is often a very strong peak.[5]

-

Loss of CO (M-28): Loss of a neutral carbon monoxide molecule from the (M-1) fragment is characteristic of aldehydes, resulting in a peak at m/z 93 .

-

Loss of ˙CHO (M-29): Cleavage of the entire formyl radical results in a fragment at m/z 93 .[5] This fragment corresponds to the 2-methylpyrimidine cation.

-

Ring Fragmentation: The stable pyrimidine ring may undergo further fragmentation, potentially involving the loss of HCN (m/z 27) from the m/z 93 fragment.

-

Caption: Predicted EI mass spectral fragmentation pathway for this compound.

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern solid-state sampling technique that requires minimal sample preparation.

1. Sample Preparation:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (e.g., diamond).

2. Instrumentation & Parameters:

-

Spectrometer: PerkinElmer Spectrum Two or similar FT-IR spectrometer with a UATR accessory.

-

Scan Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans co-added to improve signal-to-noise ratio.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal should be acquired immediately prior to the sample spectrum.

Data Interpretation: Predicted FT-IR Spectrum

The structure of this compound contains several distinct functional groups whose characteristic vibrations are expected in the IR spectrum.[7][8]

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Rationale |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Corresponds to the C-H bonds on the pyrimidine ring. |

| ~2950 | Weak | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the methyl group. |

| ~2820 & ~2720 | Medium, Sharp (2) | Aldehyde C-H Stretch | A characteristic pair of peaks (Fermi doublet) for the aldehyde C-H bond.[7] |

| ~1700 | Strong, Sharp | C=O Carbonyl Stretch | This is a highly diagnostic, strong absorption characteristic of an aromatic aldehyde. |

| ~1580 & ~1470 | Medium-Strong | C=C and C=N Ring Stretch | Characteristic stretching vibrations of the pyrimidine aromatic ring system.[8] |

| ~1380 | Medium | C-H Bend | Bending vibration of the methyl group. |

| Below 900 | Medium-Strong | C-H Out-of-Plane Bend | Bending vibrations from the hydrogens on the aromatic ring. |

The most crucial peak to observe is the strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹, which provides definitive evidence for the aldehyde functional group.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, number, and connectivity of every proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ can be used if solubility is an issue.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation & Parameters:

-

Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard 30° pulse.

-

Number of Scans: 16.

-

Relaxation Delay: 1 second.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Data Interpretation: Predicted ¹H NMR Spectrum

The molecule has three distinct types of protons, which should give rise to three signals in the ¹H NMR spectrum.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and appear far downfield. No adjacent protons to couple with. |

| ~9.1 | Singlet (s) | 2H | Pyrimidine-H (H4, H6) | The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are strongly deshielded by the electronegative nitrogen atoms and the electron-withdrawing aldehyde group. They appear as a sharp singlet. |

| ~2.8 | Singlet (s) | 3H | Methyl-H (CH₃) | The methyl protons are attached to the pyrimidine ring. They are in a relatively shielded environment and appear as a singlet with an integration of 3H. |

Note: The chemical shift of the pyrimidine protons in the parent 2-methylpyrimidine is ~8.68 ppm.[9] The presence of the electron-withdrawing aldehyde group at the 5-position is expected to deshield the adjacent H4 and H6 protons, shifting them further downfield to ~9.1 ppm.

Data Interpretation: Predicted ¹³C NMR Spectrum

The molecule has 6 carbon atoms, but due to symmetry, only 5 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum (C4 and C6 are equivalent).

| Predicted δ (ppm) | Assignment | Rationale |

| ~190 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[10] |

| ~168 | Pyrimidine C2 | This carbon is bonded to two nitrogen atoms and the methyl group. It is expected to be significantly deshielded. |

| ~158 | Pyrimidine C4, C6 | These two equivalent carbons are bonded to nitrogen and hydrogen and are deshielded. |

| ~132 | Pyrimidine C5 | This carbon is attached to the aldehyde group and is expected to be deshielded, but less so than those directly bonded to nitrogen. |

| ~25 | Methyl (CH₃) | Aliphatic carbons appear in the upfield region of the spectrum. |

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is achieved by the logical integration of data from MS, FT-IR, and NMR. Mass spectrometry confirms the molecular formula of C₆H₆N₂O. FT-IR spectroscopy provides clear evidence of a carbonyl group (~1700 cm⁻¹) and an aromatic pyrimidine ring. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, showing the characteristic signals for an aldehyde proton (~10.1 ppm), two equivalent pyrimidine protons (~9.1 ppm), and a methyl group (~2.8 ppm), along with the five distinct carbon environments. The convergence of these orthogonal datasets provides a self-validating and trustworthy confirmation of the molecular structure, establishing the necessary foundation for its use in further research and development.

References

- 1. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. This compound | 90905-33-2 [sigmaaldrich.com]

- 3. This compound | 90905-33-2 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. 2-Methylpyrimidine(5053-43-0) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 2-Methylpyrimidine-5-carbaldehyde from Simple Precursors: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and accessible synthetic routes for the preparation of 2-methylpyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. This document provides an in-depth analysis of two primary synthetic strategies commencing from simple, readily available precursors: the construction of the pyrimidine core followed by formylation, and the direct formylation of a pre-functionalized pyrimidine. Each presented route is accompanied by a detailed, step-by-step laboratory protocol, mechanistic insights, and a discussion of the underlying chemical principles to ensure scientific integrity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of a diverse array of biologically active molecules. Its pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the reactive aldehyde functionality at the 5-position serves as a versatile handle for further molecular elaboration. The strategic synthesis of this compound from simple and inexpensive starting materials is therefore of significant interest to the chemical and pharmaceutical research community. This application note provides a detailed guide to two effective synthetic pathways, designed to be both practical for laboratory-scale synthesis and informative for the seasoned researcher.

Synthetic Strategies and Mechanistic Overview

The synthesis of this compound can be approached through several strategic disconnections. Here, we focus on two logical and experimentally validated pathways:

-

Route 1: Ring Construction followed by C5-Formylation. This strategy involves the initial synthesis of the 2-methylpyrimidine core from acyclic precursors, followed by the introduction of the aldehyde group at the 5-position.

-

Route 2: Halogen-Metal Exchange and Formylation of a Pre-formed Pyrimidine. This approach begins with a commercially available or readily synthesized 5-halo-2-methylpyrimidine, which is then converted to the target aldehyde.

Regioselectivity of Electrophilic Substitution on 2-Methylpyrimidine

The successful formylation of 2-methylpyrimidine at the 5-position is governed by the electronic properties of the pyrimidine ring. Pyrimidine is an electron-deficient heterocycle, making it generally less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the methyl group at the 2-position provides some electron-donating character. The regioselectivity of electrophilic attack is influenced by the interplay of inductive and resonance effects of the ring nitrogen atoms and the methyl substituent. Computational studies and experimental evidence suggest that the 5-position is the most nucleophilic carbon, making it the preferred site for electrophilic attack.[1][2][3][4]

Route 1: Synthesis via Ring Formation and Subsequent Formylation

This route is a classic example of building molecular complexity from simple, acyclic starting materials. It is a two-step process involving the initial construction of the 2-methylpyrimidine ring, followed by its formylation.

Step 1: Synthesis of 2-Methylpyrimidine

The Pinner synthesis provides a straightforward method for the construction of the pyrimidine ring from a 1,3-dicarbonyl compound (or its equivalent) and an amidine.[5][6] In this protocol, we utilize 1,1,3,3-tetraethoxypropane, a stable precursor to malondialdehyde, and acetamidine hydrochloride.

Reaction Scheme:

Caption: Synthesis of 2-Methylpyrimidine.

Protocol 1: Preparation of 2-Methylpyrimidine

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Sodium | 22.99 | 5.75 g | 0.25 |

| Absolute Ethanol | 46.07 | 125 mL | - |

| Acetamidine Hydrochloride | 94.54 | 23.6 g | 0.25 |

| 1,1,3,3-Tetraethoxypropane | 220.31 | 55.1 g | 0.25 |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-